molecular formula C13H11NO B072274 4-Aminobenzophenone CAS No. 1137-41-3

4-Aminobenzophenone

Cat. No.: B072274
CAS No.: 1137-41-3
M. Wt: 197.23 g/mol
InChI Key: RBKHNGHPZZZJCI-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with a melting point of 121-124°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzophenone with tin and hydrochloric acid, followed by the reduction of the nitro group to an amino group . Another method involves the Friedel-Crafts acylation of aniline with benzoyl chloride, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzophenone. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Aminobenzophenone is unique due to its para-substituted amino group, which allows for specific interactions and reactions that are not possible with its ortho or meta counterparts. This structural difference significantly influences its reactivity and applications in various fields .

Properties

IUPAC Name

(4-aminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKHNGHPZZZJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061557
Record name Methanone, (4-aminophenyl)phenyl-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1137-41-3
Record name 4-Aminobenzophenone
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Record name 4-Aminobenzophenone
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Record name 4-Aminobenzophenone
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Record name Methanone, (4-aminophenyl)phenyl-
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Record name Methanone, (4-aminophenyl)phenyl-
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Record name 4-aminobenzophenone
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Record name 4-AMINOBENZOPHENONE
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Synthesis routes and methods I

Procedure details

111.6 mg (0.50 mmol) of 4-azidobenzophenone (5), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction product, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 87.7 mg (0.45 mmol) of 4-aminobenzophenone (6). The yield was 89%. The reaction is expressed by the following scheme.
Name
4-azidobenzophenone
Quantity
111.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Nitrobenzophenone (5.0 g, 0.022 mol) is dissolved in ethanol-dichloromethane (40 ml:30 ml) and hydrogenated at room temperature with 10% palladium on carbon (0.5 g) as a catalyst. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is used in the next reaction step without further purification. Yield 5.2 g.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Benzoylacetanilide (2.8 g.) and 100 ml. of 1N hydrochloric acid are refluxed for six hours. After cooling, the solution is made alkaline by the addition of 2N sodium hydroxide solution and extracted with ether to give 4-aminobenzophenone, which is recrystallized from methanol.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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